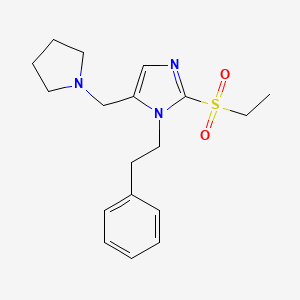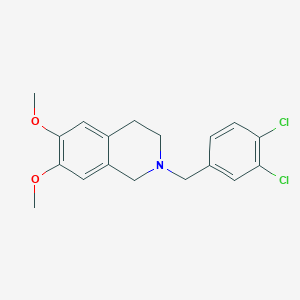![molecular formula C18H16N2O3S B6076834 ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate is a chemical compound used in scientific research for various purposes. It is a thioester of butanoic acid and is also known as 3-Oxo-4-[(3-cyano-6-phenyl-2-pyridinyl)thio]-butanoic acid ethyl ester. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate involves the inhibition of DPP-4 enzyme activity. DPP-4 is involved in the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate has been shown to have various biochemical and physiological effects. It has been found to increase insulin secretion and decrease blood glucose levels in animal models of type 2 diabetes. It has also been shown to improve glucose tolerance and insulin sensitivity in these models. In addition, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate in lab experiments include its potency as a DPP-4 inhibitor, its fluorescent properties, and its ability to reduce inflammation and oxidative stress. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate. One direction is the development of more efficient synthesis methods to improve the yield and reduce the cost of the compound. Another direction is the study of its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on this compound for the detection of thiols in biological samples is also a promising area of research.
Métodos De Síntesis
The synthesis of Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate involves the reaction between 3-cyano-6-phenylpyridine-2-thiol and ethyl 3-oxobutanoate in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product depends on the reaction conditions, and various modifications have been made to the synthesis method to improve the yield.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate has been used in scientific research for various applications. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose levels in the body. This compound has been studied for its potential use in the treatment of type 2 diabetes. It has also been used as a fluorescent probe for the detection of thiols in biological samples.
Propiedades
IUPAC Name |
ethyl 4-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-17(22)10-15(21)12-24-18-14(11-19)8-9-16(20-18)13-6-4-3-5-7-13/h3-9H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXLGGVLAVANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6076757.png)


![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![3-{1-[(1,4-dimethyl-2-piperazinyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B6076810.png)
![2-phenyl-7-(piperidin-1-ylacetyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076827.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6076830.png)
![4-isopropoxybenzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6076848.png)



![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)